molecular formula C6H6ClIN2 B1423791 (2-Chloro-4-iodophenyl)hydrazine CAS No. 29654-08-8

(2-Chloro-4-iodophenyl)hydrazine

Cat. No. B1423791
CAS RN: 29654-08-8
M. Wt: 268.48 g/mol
InChI Key: KBZWQELEBJMHOU-UHFFFAOYSA-N
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Description

“(2-Chloro-4-iodophenyl)hydrazine” is a synthetic organic compound with the chemical formula C6H5ClIN2. It is also known as CIH. The compound is typically a white to yellow solid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H6ClIN2.ClH/c7-5-3-4(8)1-2-6(5)10-9;/h1-3,10H,9H2;1H . The molecular weight of the compound is 304.94 g/mol .


Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

  • Anti-Candida Activity : Novel derivatives of (2-Chloro-4-iodophenyl)hydrazine have shown promising in vitro anti-Candida activity, particularly against Candida albicans and Candida krusei. These compounds were compared with topical and systemic antifungal drugs, highlighting their potential in antifungal therapeutics (Secci et al., 2012).

  • Detection of Water Pollutants : A study utilized a derivative of 2-chloro-N′-[1-(2,5-dihydroxyphenyl)methylidene]aniline (2-CDMA) for the electrochemical detection of hydrazine and 4-chlorophenol in water. This research is significant for environmental monitoring, indicating the applicability of this compound derivatives in detecting major water pollutants (Tahernejad-Javazmi et al., 2018).

  • Fluorescent Probes for N2H4 Detection : The development of a ratiometric fluorescent probe utilizing dicyanoisophorone as the fluorescent group and a 4-bromobutyryl moiety as the recognition site for N2H4 detection has been explored. This probe offers a low cytotoxicity, large Stokes shift, and low detection limit, suitable for environmental and biological sample testing (Zhu et al., 2019).

  • Sensor for Hydrazine in Environment : A "turn-on" fluorescence probe based on a PET (photo-induced electron transfer) mechanism was developed for detecting hydrazine in the environment. This probe could selectively detect hydrazine in various water samples, indicating its potential practical applications (Jiang et al., 2020).

  • Anticancer Activity : Some derivatives of this compound have been studied for their anticancer activity. For example, 2-Chloro-1,4-bis-(5-substituted-1,3,4-oxadiazol-2-ylmethyleneoxy) phenylene derivatives showed significant anticancer activity against various cancer cell lines, indicating their potential as anticancer agents (Holla et al., 2005).

Safety and Hazards

“(2-Chloro-4-iodophenyl)hydrazine” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation and is toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

(2-chloro-4-iodophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClIN2/c7-5-3-4(8)1-2-6(5)10-9/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZWQELEBJMHOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695017
Record name (2-Chloro-4-iodophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29654-08-8
Record name (2-Chloro-4-iodophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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